molecular formula C10H10N2O B160772 1-(4-Methoxyphenyl)-1H-imidazole CAS No. 10040-95-6

1-(4-Methoxyphenyl)-1H-imidazole

Cat. No. B160772
CAS RN: 10040-95-6
M. Wt: 174.2 g/mol
InChI Key: XNLOIFUGGCCEQX-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

A mixture of 37.4 g (0.20 mole) of 4-bromoanisole, 170 g (0.25 mole) of imidazole, 26 g (0.2 mole) of potassium carbonate, and 1.2 g of cuprous bromide in 150 ml of N-methylpyrrolidinone was heated at reflux under a blanket of nitrogen for 4 hr. The mixture was filtered and concentrated to remove the solvent. The residue was partitioned between dilute sodium hydroxide solution and methylene chloride. After filtration, the organic fraction was chromatographed. The desired fractions were concentrated and the crystalline residue was recrystallized from toluene/cyclohexane to give 17.4 g (50%) of the title compound as white plates, mp 63.0°-64.0° C.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([N:10]2[CH:14]=[CH:13][N:12]=[CH:11]2)=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
37.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
170 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cuprous bromide
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a blanket of nitrogen for 4 hr
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dilute sodium hydroxide solution and methylene chloride
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the organic fraction was chromatographed
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated
CUSTOM
Type
CUSTOM
Details
the crystalline residue was recrystallized from toluene/cyclohexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.